6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired imidazo[2,1-b]thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazoles depending on the nucleophile used.
Scientific Research Applications
6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against leukemia and prostate cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit cytochrome P450 enzymes, affecting drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Thiazole derivatives: Such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Uniqueness
6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is unique due to its dual imidazole-thiazole structure, which imparts a broad spectrum of biological activities. Its bromophenyl group also allows for further functionalization, making it a versatile scaffold for drug development .
Properties
CAS No. |
139477-06-8 |
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Molecular Formula |
C11H11BrN2S |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7H2 |
InChI Key |
RKETZVBQTUSNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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